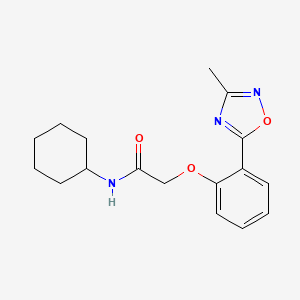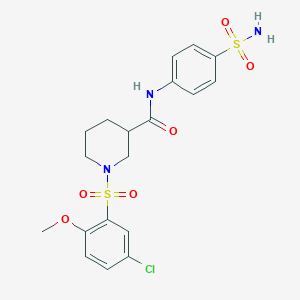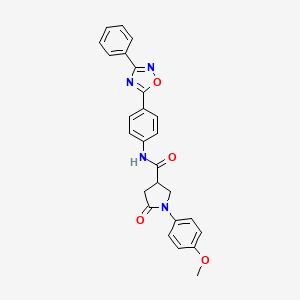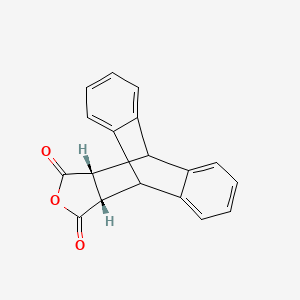
N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline, also known as CYCLOPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CYCLOPS is a heterocyclic compound that contains a nitro group and an oxadiazole ring, making it a versatile molecule for different research purposes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline is based on its ability to inhibit the activity of protein kinases. Specifically, N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to inhibit the activity of several protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). This inhibition results in the suppression of cancer cell proliferation and angiogenesis, which are critical processes in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to exhibit several biochemical and physiological effects, including the inhibition of protein kinase activity, suppression of cancer cell proliferation, and angiogenesis. Additionally, N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to induce apoptosis, or programmed cell death, in cancer cells, further demonstrating its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, its ability to inhibit the activity of multiple protein kinases makes it a versatile molecule for studying different signaling pathways. However, one limitation of N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline is its relatively low potency compared to other protein kinase inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline, including its potential applications in drug discovery and materials science. In drug discovery, N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline could be further optimized to improve its potency and selectivity for specific protein kinases. Additionally, N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline could be studied as a scaffold for the development of novel protein kinase inhibitors. In materials science, N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline could be studied for its potential applications in optoelectronics and organic semiconductors due to its unique molecular structure.
Synthesis Methods
The synthesis of N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline is achieved through a multi-step process involving the reaction of cyclohexylamine with 2-nitroaniline, followed by the reaction of the intermediate with 2-pyridyl-1,2,4-oxadiazole. The final product is obtained through purification and isolation processes, including column chromatography and recrystallization.
Scientific Research Applications
N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has demonstrated potential applications in various scientific research fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been studied as a potential anti-cancer agent due to its ability to inhibit the activity of protein kinases, which play a critical role in cancer cell proliferation and survival.
properties
IUPAC Name |
N-cyclohexyl-2-nitro-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-24(26)17-12-13(9-10-15(17)21-14-6-2-1-3-7-14)18-22-19(27-23-18)16-8-4-5-11-20-16/h4-5,8-12,14,21H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAVDZFHLGFNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)







![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)
![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)
